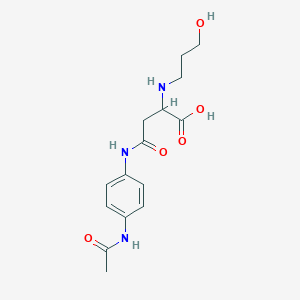

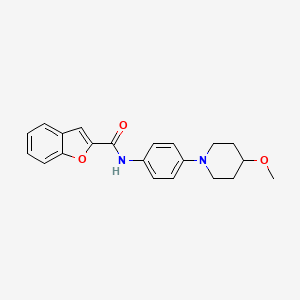

4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Acetamidophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, also known as AH 7614, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

Molecular Structure Analysis and Spectroscopy

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a compound related to the one , has been synthesized and characterized through various methods including IR, NMR, and X-ray diffraction studies. Its molecular structure has been confirmed, and vibrational wavenumbers were computed using HF and DFT methods. This analysis included a detailed examination of NH stretching frequencies, first hyperpolarizability, and infrared intensities, providing insights into the molecule’s stability and charge transfer properties. Molecular electrostatic potential maps were performed to understand the geometrical parameters, which were validated against experimental data (Raju et al., 2015).

Crystal Structure and Supramolecular Studies

Research on chloramphenicol succinate, a derivative structurally similar to 4-((4-Acetylaminophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid, involved single-crystal X-ray diffraction and vibrational spectroscopy to analyze its crystal structure. The study focused on understanding the significant synthons involving chains and dimers through conventional and non-conventional hydrogen bonds, contributing to knowledge on molecular interactions and stability (Fernandes et al., 2017).

Synthesis and Reactivity

A novel series of α-ketoamide derivatives was synthesized, highlighting the utility of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives in producing compounds with significant yields and purity. This work demonstrates the compound's potential in facilitating chemical reactions for generating useful molecular entities, underscoring its role in the synthesis of complex organic molecules (El‐Faham et al., 2013).

Pharmaceutical Chemistry and Biological Activity

Research into 4-antipyrine derivatives, which share structural similarities with the compound , explored their analgesic and anti-inflammatory properties. This indicates potential applications of related compounds in developing new pharmaceutical agents with desirable therapeutic effects (Rubtsov et al., 2002).

properties

IUPAC Name |

4-(4-acetamidoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O5/c1-10(20)17-11-3-5-12(6-4-11)18-14(21)9-13(15(22)23)16-7-2-8-19/h3-6,13,16,19H,2,7-9H2,1H3,(H,17,20)(H,18,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVRWELQSGFWNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2379041.png)

![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)

![1-(4-Bromobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2379050.png)

![16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)

![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)

![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)

![2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane](/img/structure/B2379059.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2379063.png)